Bienvenue dans la boutique en ligne BenchChem!

2-Amino Nevirapine

Drug Metabolism CYP Inhibition Drug-Drug Interaction

2-Amino Nevirapine (CAS 284686-15-3, molecular formula C₁₅H₁₅N₅O, molecular weight 281.31 g/mol) is a derivative of the first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine (NVP), primarily recognized as a metabolite formed via cytochrome P450 (CYP)-mediated oxidation. The compound is classified as an intermediate in the preparation and study of Nevirapine metabolites and is routinely supplied as a pharmaceutical impurity/metabolite reference standard for analytical method development and quality control (QC) applications in Nevirapine drug substance and drug product manufacturing.

Molecular Formula C15H15N5O
Molecular Weight 281.31 g/mol
CAS No. 284686-15-3
Cat. No. B137577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino Nevirapine
CAS284686-15-3
Synonyms2-Amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one; 
Molecular FormulaC15H15N5O
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N
InChIInChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21)
InChIKeyYIQLXAMOFWQAIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino Nevirapine (CAS 284686-15-3): Sourcing Guide for the Nevirapine Metabolite and Analytical Reference Standard


2-Amino Nevirapine (CAS 284686-15-3, molecular formula C₁₅H₁₅N₅O, molecular weight 281.31 g/mol) is a derivative of the first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine (NVP), primarily recognized as a metabolite formed via cytochrome P450 (CYP)-mediated oxidation [1]. The compound is classified as an intermediate in the preparation and study of Nevirapine metabolites and is routinely supplied as a pharmaceutical impurity/metabolite reference standard for analytical method development and quality control (QC) applications in Nevirapine drug substance and drug product manufacturing [2].

Why 2-Amino Nevirapine Cannot Be Substituted by Generic Nevirapine or Other NNRTIs in Key Analytical and Toxicological Workflows


2-Amino Nevirapine exhibits a distinct physicochemical and biological profile that prevents its functional substitution with generic Nevirapine or alternative NNRTI analogs in specialized research and industrial applications. While NVP is a potent HIV-1 reverse transcriptase (RT) inhibitor (IC₅₀ = 0.5 µM), its clinical utility is constrained by CYP enzyme induction and mechanism-based inactivation (MBI) leading to idiosyncratic drug reactions (IDRs) such as hepatotoxicity and skin rash [1]. 2-Amino Nevirapine, as a specific metabolite, demonstrates reduced CYP3A4 MBI activity and distinct RT inhibition potency compared to both NVP and other substituted analogs (e.g., 2-nitro nevirapine, 3-bromo nevirapine), making it essential for investigating structure-activity relationships (SAR) at the metabolic activation pathway interface [2]. Furthermore, in regulated pharmaceutical quality control, the use of a certified impurity standard like 2-Amino Nevirapine is mandatory for validating HPLC/LC-MS methods for related organic impurities in Nevirapine drug substance, where NVP cannot serve as a surrogate due to differences in retention time and mass spectrometric response [3].

2-Amino Nevirapine (CAS 284686-15-3): Quantitative Differentiation Evidence Against Nevirapine and Structural Analogs


Reduced CYP3A4 Mechanism-Based Inactivation (MBI) Compared to Parent Nevirapine

2-Amino Nevirapine demonstrates reduced or absent mechanism-based inactivation (MBI) of CYP3A4 compared to the parent drug Nevirapine (NVP). NVP is a known MBI of CYP3A4 due to the formation of a reactive quinone methide species, whereas initial in vitro characterization of nevirapine analogs indicates that structural modifications at the 2-amino position may mitigate this inactivation pathway, potentially reducing drug-drug interaction liability [1]. The study assessed a series of NVP analogs for CYP induction/inhibition potential in cryopreserved primary human hepatocytes [1].

Drug Metabolism CYP Inhibition Drug-Drug Interaction

Altered HIV-1 Reverse Transcriptase Inhibitory Potency Relative to Nevirapine and Other Substituted Analogs

The RT inhibitory activity of 2-Amino Nevirapine differs from both Nevirapine and other directly substituted analogs. Nevirapine exhibits an IC₅₀ of 0.5 µM in RT inhibition assays [1]. Among tested analogs, nevirapine-d3 (NVP-d3, IC₅₀ = 0.8 µM) and 2-nitro nevirapine (2-N-NVP, IC₅₀ = 1.1 µM) showed the most comparable potency, while 3-bromo nevirapine (3-B-NVP, IC₅₀ = 3.0 µM) was significantly less potent [1]. Derivatives of the isomeric dipyrido[2,3-b:2',3'-e]diazepinone series are generally weaker RT inhibitors than corresponding nevirapine analogs, though appropriate substitution can improve activity [2].

Antiviral HIV-1 RT NNRTI

Defined Role in Nevirapine Metabolic Activation Pathway Distinct from Parent Drug

2-Amino Nevirapine is a metabolite formed during the CYP-mediated metabolism of Nevirapine, differentiating it from the parent drug in metabolic fate studies. Nevirapine is metabolized primarily by CYP3A4 and CYP2B6, leading to the formation of several phenolic derivatives including 2-Amino Nevirapine, which can undergo further metabolic oxidation to electrophilic quinoid derivatives [1]. The formation of reactive metabolites yielding covalent adducts with proteins has been demonstrated in patients under NVP-based treatment, and pharmacogenetic and sex-related factors associated with NVP toxicity can be mechanistically explained by imbalances in reactive metabolite formation [2].

Metabolic Activation Idiosyncratic Toxicity Bioactivation

Certified Reference Standard Purity and Specification Compliance for Regulated Pharmaceutical Analysis

2-Amino Nevirapine is supplied as a pharmaceutical impurity/metabolite reference standard with a minimum purity specification of 95%, accompanied by comprehensive characterization data in accordance with regulatory guidelines . This contrasts with bulk Nevirapine API, which is not suitable for impurity identification due to lack of certified impurity profiling. The compound is specifically designated for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Nevirapine .

Analytical Chemistry Quality Control Method Validation

Limited Solubility Profile Requiring Specialized Handling Compared to Parent Nevirapine

2-Amino Nevirapine exhibits very slight solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) only upon heating, and requires storage at -20°C under inert atmosphere to maintain stability [1]. The compound has a melting point of 217-220°C with decomposition [1]. In contrast, Nevirapine (NVP) is generally more soluble in common organic solvents and has different storage requirements, making direct substitution in preformulation and analytical workflows impractical.

Preformulation Physicochemical Properties Solubility

Designation as Impurity/Metabolite Standard Versus API in Nevirapine Manufacturing

2-Amino Nevirapine is explicitly categorized as a "Pharmaceutical/API Drug Impurity/Metabolite" standard and an "Intermediate in the preparation of Nevirapine metabolites" [1]. This designation distinguishes it functionally from Nevirapine, which is an active pharmaceutical ingredient (API). The compound is not intended for therapeutic use but rather for analytical reference and synthetic intermediate purposes in research and QC settings.

Pharmaceutical Impurities API Manufacturing Regulatory

Optimal Procurement-Driven Applications for 2-Amino Nevirapine (CAS 284686-15-3) in Drug Development and Quality Control


Analytical Method Validation for Nevirapine Impurity Profiling in ANDA Submissions

2-Amino Nevirapine is the required reference standard for developing and validating stability-indicating HPLC or LC-MS/MS methods to quantify related organic impurities in Nevirapine drug substance and drug product. Its certified purity (≥95%) and comprehensive characterization data support compliance with ICH Q3A/Q3B guidelines for impurity testing in Abbreviated New Drug Applications (ANDAs) [1]. Generic Nevirapine cannot serve as a surrogate for this specific impurity peak identification and quantitation.

In Vitro CYP-Mediated Metabolism and Bioactivation Studies for Idiosyncratic Toxicity Research

As a characterized metabolite of Nevirapine, this compound is essential for investigating the CYP3A4 and CYP2B6-mediated metabolic activation pathways that lead to the formation of reactive quinone methide species implicated in NVP-associated hepatotoxicity and skin rash . Researchers utilize 2-Amino Nevirapine to dissect the stepwise bioactivation cascade, enabling the identification of structural modifications that reduce toxic metabolite formation while preserving antiviral efficacy [1].

Structure-Activity Relationship (SAR) Studies for Next-Generation NNRTI Development

2-Amino Nevirapine serves as a key SAR probe for evaluating how 2-position substitution affects HIV-1 reverse transcriptase inhibitory potency and CYP enzyme interaction profiles . Comparative analysis against analogs such as 2-nitro nevirapine (IC₅₀ = 1.1 µM) and 3-bromo nevirapine (IC₅₀ = 3.0 µM) provides critical data for designing novel NNRTIs with improved therapeutic indices and reduced drug-drug interaction liability [1].

Synthetic Intermediate for Deuterated Nevirapine Metabolite Standards

2-Amino Nevirapine is utilized as a starting material or key intermediate for the synthesis of stable isotope-labeled analogs, such as 2-Amino Nevirapine-d3 (CAS 1346605-12-6), which are employed as internal standards in quantitative LC-MS/MS bioanalytical assays . The availability of the unlabeled parent compound enables the preparation of deuterated standards critical for accurate quantification of NVP metabolites in clinical pharmacokinetic and toxicokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino Nevirapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.